4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step reactions, incorporating techniques such as nucleophilic addition and intramolecular ring closure. For instance, a three-component reaction involving primary amines, carbon disulfide, and bromoacetophenone has been reported to yield novel 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, highlighting a rapid route to similar molecules with biological specifications (Safaei-Ghomi et al., 2012). Another approach involves the one-pot, four-component synthesis of imidazo[2,1-b]thiazol-5-amine derivatives, demonstrating the versatility and efficiency of synthesizing thiazole compounds (Mahdavi et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, often conducted through techniques like X-ray diffraction and NMR spectroscopy, reveals detailed insights into the spatial arrangement and bonding patterns within molecules. The crystal structure analysis of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives, for instance, provides valuable data on molecular conformations and intermolecular interactions, contributing to our understanding of the compound's stability and reactivity (Nadaf et al., 2019).
Chemical Reactions and Properties
4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine participates in various chemical reactions, reflecting its reactivity and potential as a precursor for more complex compounds. For example, the compound can engage in Suzuki cross-coupling reactions, yielding derivatives with diverse functional groups and showcasing its versatility in organic synthesis (Rizwan et al., 2021).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for applications in material science. The synthesis and characterization of thiazole derivatives often include detailed analysis of these properties to guide their practical use (Kubba & Rahim, 2018).
Chemical Properties Analysis
The chemical properties of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine, including its reactivity, stability, and interaction with other molecules, are pivotal for its application in synthesis and drug design. Investigations into its antimicrobial and antifungal activities underscore the compound's potential in medicinal chemistry (Kubba & Rahim, 2018).
Mechanism of Action
Target of Action
It’s known that this compound is synthesized via suzuki cross-coupling , a process often used to create biologically active compounds .
Mode of Action
The suzuki–miyaura cross-coupling, which is used in its synthesis, is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an electrophilic organic group with a nucleophilic organoboron reagent .
Biochemical Pathways
Imines, a class of compounds to which this compound belongs, are known for their broad spectrum of biological activities . They play key roles in various biochemical pathways and have been utilized for the synthesis of biologically and industrially active compounds .
Result of Action
Imines, a class of compounds to which this compound belongs, are known for their broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties .
Action Environment
The suzuki–miyaura cross-coupling used in its synthesis is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Thiophene-based compounds have been the subject of ongoing research due to their wide range of applications. Future research may focus on developing new synthetic methods, exploring their potential biological activities, and improving their properties for use in electronic and optoelectronic devices .
properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-4-1-2-11-6(4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFKELZLXZNAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363389 |
Source
|
Record name | 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81216-90-2 |
Source
|
Record name | 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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